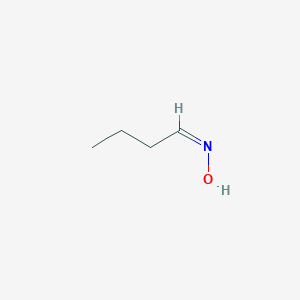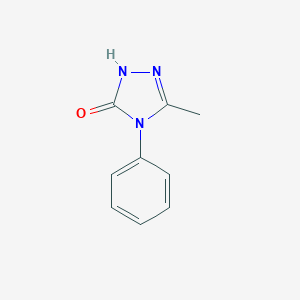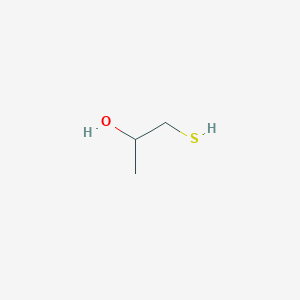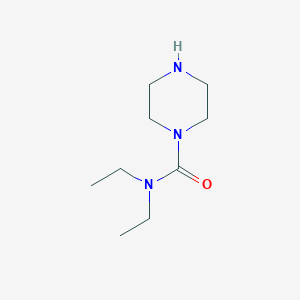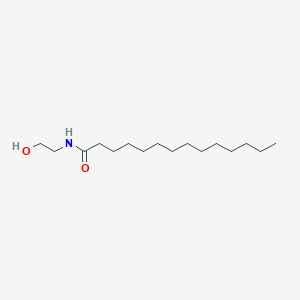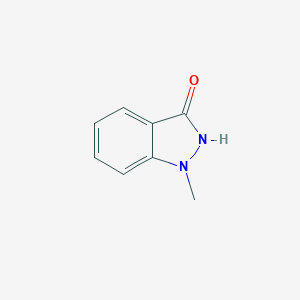
Tétrahydropyran-2-méthanol
Vue d'ensemble
Description
Le 2-Hydroxymethyltétrahydropyranne est un composé organique volatil présent dans l'huile de graines de Sambucus williamsii, une plante connue pour ses propriétés antioxydantes potentielles . Ce composé a une formule moléculaire de C6H12O2 et une masse molaire de 116,16 g/mol . Il se présente sous la forme d'un liquide incolore à jaune clair à température ambiante .
Applications De Recherche Scientifique
2-Hydroxymethyltetrahydropyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it a subject of study in biological systems.
Medicine: Potential applications in drug development due to its bioactive properties.
Industry: Used in the production of fragrances and flavoring agents
Mécanisme D'action
Target of Action
Tetrahydropyran-2-methanol (THP2M) is a typical alcohol containing a six-member cyclic ether . It can be considered as a model molecule of cyclic sugar . .
Mode of Action
It has been found that the loss of ch3oh and h2o from the monomer involves hydrogen transfer from the ch2 group to the dissociating ch2 and oh groups .
Biochemical Pathways
Tetrahydropyran-2-methanol can be converted to 1,6-hexanediol (1,6-HDO) through a series of reactions . First, THP2M is catalytically dehydrated to 2,3,4,5-tetrahydrooxepine (THO) in up to 40% yield . THO is then hydrated to 2-oxepanol (OXL) and 6-hydroxyhexanal (6HDHX) with a combined yield of 85% in the absence of a catalyst .
Pharmacokinetics
Its physical properties such as boiling point (187 °c), density (1027 g/mL at 25 °C), and vapor pressure (04 mmHg at 20 °C) have been reported .
Action Environment
The action of Tetrahydropyran-2-methanol can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents . The working environment should be well-ventilated, and protective measures such as wearing protective glasses, gloves, and laboratory clothing should be taken .
Analyse Biochimique
Biochemical Properties
Tetrahydropyran-2-methanol participates in biochemical reactions such as selective COC hydrogenolysis . It interacts with enzymes and other biomolecules, particularly with a bifunctional RhRe (reducible metal with an oxophilic promoter) catalyst . The nature of these interactions involves the catalyst supporting the compound, leading to a reaction that produces 1,6-hexanediol .
Molecular Mechanism
The molecular mechanism of Tetrahydropyran-2-methanol involves its interaction with the RhRe catalyst. This interaction leads to the selective COC hydrogenolysis of the compound, producing 1,6-hexanediol . This process involves binding interactions with the catalyst, leading to changes in the compound’s structure and resulting in the production of a new compound .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetrahydropyran-2-methanol demonstrates stability over time. For instance, a RhRe/VXC catalyst supporting the compound remained stable over 40 hours of reaction in a continuous flow fixed bed reactor
Metabolic Pathways
Tetrahydropyran-2-methanol is involved in the metabolic pathway of selective COC hydrogenolysis This process involves the interaction of the compound with a RhRe catalyst
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 2-Hydroxymethyltétrahydropyranne peut être synthétisé par hydrogénation du 3,4-dihydropyranne en utilisant un catalyseur au nickel . La réaction se produit généralement sous des températures et des pressions élevées pour assurer une hydrogénation complète.
Méthodes de production industrielle : Dans les environnements industriels, la production de 2-Hydroxymethyltétrahydropyranne implique l'utilisation de réacteurs d'hydrogénation à grande échelle. Le processus nécessite un contrôle précis de la température, de la pression et de la concentration du catalyseur pour obtenir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Hydroxymethyltétrahydropyranne subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.
Réduction : Il peut être réduit pour former des dérivés tétrahydropyranniques.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogène gazeux en présence d'un catalyseur au nickel est couramment utilisé.
Substitution : Des réactifs tels que le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Aldéhydes et acides carboxyliques.
Réduction : Dérivés tétrahydropyranniques.
Substitution : Divers composés tétrahydropyranniques substitués.
4. Applications de la recherche scientifique
Le 2-Hydroxymethyltétrahydropyranne a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Ses propriétés antioxydantes en font un sujet d'étude dans les systèmes biologiques.
Médecine : Applications potentielles dans le développement de médicaments en raison de ses propriétés bioactives.
Industrie : Utilisé dans la production de parfums et d'arômes
5. Mécanisme d'action
Le mécanisme d'action du 2-Hydroxymethyltétrahydropyranne implique son interaction avec les radicaux libres, les neutralisant et empêchant les dommages oxydatifs. Cette activité antioxydante est principalement due à la présence du groupe hydroxyle, qui peut donner des atomes d'hydrogène pour stabiliser les radicaux libres .
Composés similaires :
Tétrahydropyranne : Un composé apparenté avec une structure cyclique similaire mais sans le groupe hydroxymethyl.
2-Tétrahydropyranyl méthanol : Un autre composé similaire avec un groupe hydroxymethyl attaché au cycle tétrahydropyrannique.
Unicité : Le 2-Hydroxymethyltétrahydropyranne est unique en raison de ses propriétés antioxydantes spécifiques et de sa présence dans des sources naturelles comme l'huile de graines de Sambucus williamsii. Sa capacité à subir diverses réactions chimiques en fait également un composé polyvalent en chimie de synthèse .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A related compound with a similar ring structure but without the hydroxymethyl group.
2-Tetrahydropyranyl methanol: Another similar compound with a hydroxymethyl group attached to the tetrahydropyran ring.
Uniqueness: 2-Hydroxymethyltetrahydropyran is unique due to its specific antioxidant properties and its presence in natural sources like Sambucus williamsii seed oil. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
oxan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870441 | |
| Record name | (Oxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.1 [mmHg] | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-72-1 | |
| Record name | 2-(Hydroxymethyl)tetrahydropyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Oxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydropyran-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR71SUM5E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






